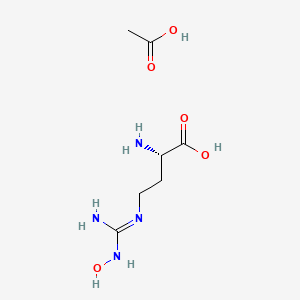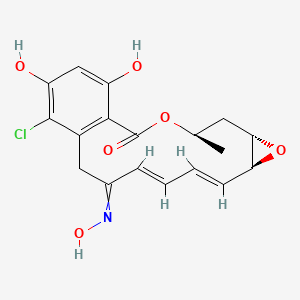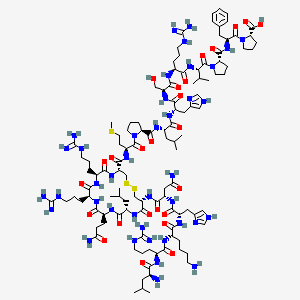
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride, also known as [1-(acetylamino)propylidene]bisphosphonic acid calcium sodium salt, is a compound with the molecular formula C5H16CaNNaO7P2. It is a white to off-white solid that is soluble in DMSO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride involves several steps. One common method includes the reaction of (1-acetamido-1-phosphonopropyl)phosphonic acid with calcium and sodium salts under controlled conditions. The reaction typically requires a solvent such as DMSO and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different phosphonate compounds. Substitution reactions can result in a variety of substituted phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent for metal ions.
Biology: The compound is studied for its potential biological activities, including its role as a chelating agent and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to calcium and phosphate metabolism.
Wirkmechanismus
The mechanism of action of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride involves its ability to chelate metal ions, particularly calcium and sodium. This chelation process affects various biochemical pathways and molecular targets, leading to its observed effects. The compound’s interactions with metal ions can influence enzyme activities, cellular signaling, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride include other bisphosphonates and phosphonic acid derivatives, such as:
Alendronate: A bisphosphonate used to treat osteoporosis.
Etidronate: Another bisphosphonate with similar applications.
Fosfomycin: A phosphonic acid derivative with antibiotic properties
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of calcium and sodium ions, which enhances its chelating properties and broadens its range of applications. Its unique structure allows it to interact with a variety of metal ions and biological molecules, making it a versatile compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C5H16CaNNaO7P2 |
|---|---|
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride |
InChI |
InChI=1S/C5H13NO7P2.Ca.Na.3H/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;;;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;+2;+1;3*-1 |
InChI-Schlüssel |
TXAOGCBDAKUQSB-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].[H-].[H-].CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na+].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)



![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)


